1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
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Overview
Description
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a chemical compound with notable interest due to its unique structure and potential applications in scientific research. This compound is synthesized by combining cyclohexyl, furan, and pyridazinone moieties, making it a subject of intrigue for organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves a multi-step synthesis:
Formation of the furan-2-yl pyridazinone intermediate via a condensation reaction.
Alkylation of the intermediate with an appropriate ethylating agent.
Introduction of the cyclohexyl group through nucleophilic substitution, resulting in the formation of the urea moiety.
Industrial Production Methods: The industrial synthesis of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. Typical industrial production might involve:
Reaction optimization to ensure maximum yield.
Use of continuous flow reactors to maintain consistent reaction conditions.
Purification using crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : The furan ring can undergo oxidative cleavage.
Reduction: : The pyridazinone moiety can be reduced to its corresponding hydrazine derivative.
Substitution: : The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution are commonly used.
Major Products:
Oxidative reactions may yield furan ring-opened products.
Reduction can lead to hydrazine derivatives.
Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have pharmaceutical applications, such as anti-inflammatory or anti-cancer properties, though these are areas of ongoing research.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: : The compound's structure allows it to interact with biological receptors, potentially modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}urea.
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydrothiazine-1-yl]ethyl}urea.
Conclusion
1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea represents a fascinating subject for ongoing research across multiple scientific disciplines. Its synthesis, reactions, and applications highlight its versatility and potential for future discoveries.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-16-9-8-14(15-7-4-12-24-15)20-21(16)11-10-18-17(23)19-13-5-2-1-3-6-13/h4,7-9,12-13H,1-3,5-6,10-11H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWHSUVDBKGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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